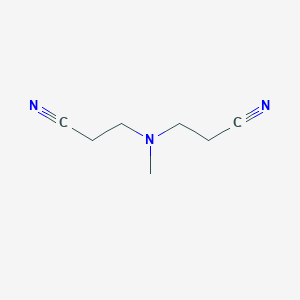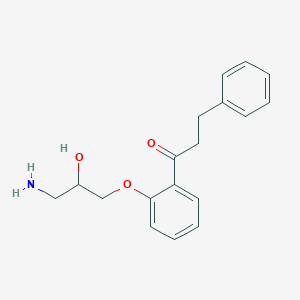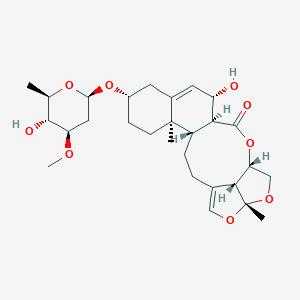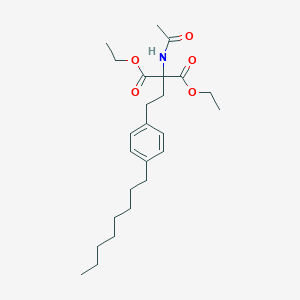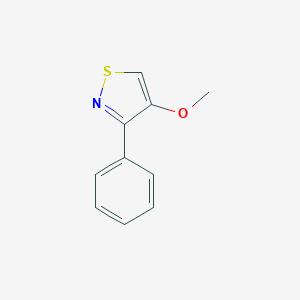
4-Methoxy-3-phenylisothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-3-phenylisothiazole is a heterocyclic organic compound with the chemical formula C9H8N2OS. It is a yellowish-brown crystalline solid with a melting point of 76-78°C. This compound has gained considerable attention in scientific research due to its diverse biological activities and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 4-Methoxy-3-phenylisothiazole is not fully understood. However, studies have suggested that it may exert its biological activities through various mechanisms, including inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory cytokines.
Biochemische Und Physiologische Effekte
Studies have reported that 4-Methoxy-3-phenylisothiazole can modulate various biochemical and physiological processes. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been reported to have anti-inflammatory effects by modulating the production of inflammatory cytokines. Furthermore, it has been shown to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-Methoxy-3-phenylisothiazole in lab experiments is its diverse biological activities. It can be used in various assays to study its antimicrobial, antitumor, and anti-inflammatory activities. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain assays.
Zukünftige Richtungen
There are several future directions for the study of 4-Methoxy-3-phenylisothiazole. One of the potential areas of research is its use in the treatment of neurodegenerative diseases such as Alzheimer's disease. Further studies are needed to investigate its mechanism of action and potential therapeutic applications in this area. Additionally, studies are needed to investigate its potential use as an antimicrobial agent and its efficacy in combination with other drugs.
Synthesemethoden
The synthesis of 4-Methoxy-3-phenylisothiazole can be achieved through various methods. One of the most common methods involves the reaction of 2-mercaptoaniline with benzaldehyde in the presence of acetic acid and copper acetate. This reaction leads to the formation of 4-Methoxy-3-phenylisothiazole with a yield of approximately 70-80%.
Wissenschaftliche Forschungsanwendungen
4-Methoxy-3-phenylisothiazole has been extensively studied for its biological activities and potential therapeutic applications. Several studies have reported its antimicrobial, antitumor, and anti-inflammatory activities. It has also been shown to have a neuroprotective effect and potential use in the treatment of Alzheimer's disease.
Eigenschaften
CAS-Nummer |
19574-25-5 |
|---|---|
Produktname |
4-Methoxy-3-phenylisothiazole |
Molekularformel |
C10H9NOS |
Molekulargewicht |
191.25 g/mol |
IUPAC-Name |
4-methoxy-3-phenyl-1,2-thiazole |
InChI |
InChI=1S/C10H9NOS/c1-12-9-7-13-11-10(9)8-5-3-2-4-6-8/h2-7H,1H3 |
InChI-Schlüssel |
HIMLHVMWZAUZDW-UHFFFAOYSA-N |
SMILES |
COC1=CSN=C1C2=CC=CC=C2 |
Kanonische SMILES |
COC1=CSN=C1C2=CC=CC=C2 |
Synonyme |
4-Methoxy-3-phenylisothiazole |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




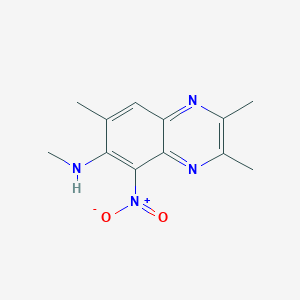
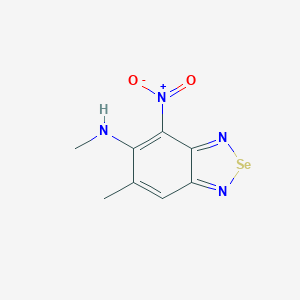
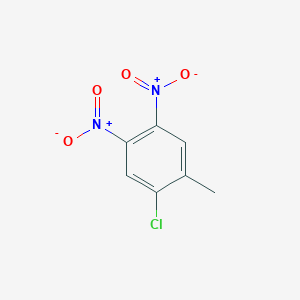
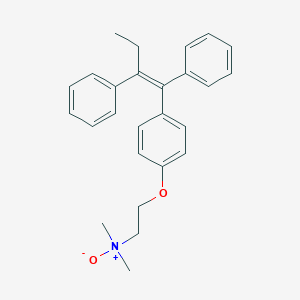

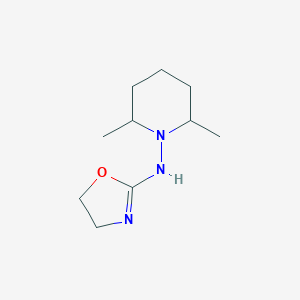

![Methyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate](/img/structure/B19491.png)
![2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid](/img/structure/B19493.png)
